molecular formula C10H6ClN3 B1428898 3-Chloro-4-(imidazol-1-yl)benzonitrile CAS No. 1341988-51-9

3-Chloro-4-(imidazol-1-yl)benzonitrile

Cat. No.: B1428898
CAS No.: 1341988-51-9
M. Wt: 203.63 g/mol
InChI Key: QPTPQRWIILISSY-UHFFFAOYSA-N
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Description

3-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom, an imidazole group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(imidazol-1-yl)benzonitrile typically involves the following steps:

  • Bromination: The starting material, 4-aminobenzonitrile, undergoes bromination to introduce a bromine atom at the para position, resulting in 4-bromobenzonitrile.

  • Nucleophilic Substitution: The bromine atom is then substituted with an imidazole group through a nucleophilic substitution reaction, forming this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

3-Chloro-4-(imidazol-1-yl)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(imidazol-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

3-Chloro-4-(imidazol-1-yl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Chloro-3-(imidazol-1-yl)benzonitrile: Similar structure but with different positions of the chlorine and imidazole groups.

  • 3-Chloro-4-(pyrazol-1-yl)benzonitrile: Similar structure but with a pyrazole group instead of an imidazole group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-chloro-4-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPQRWIILISSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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